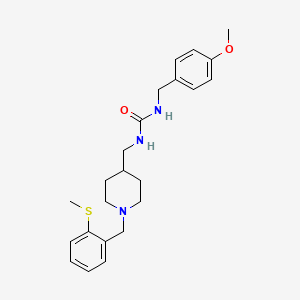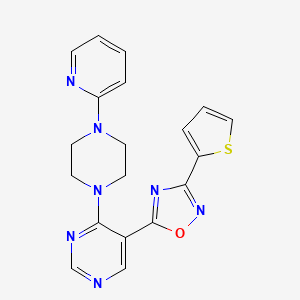![molecular formula C21H25N5O B2994212 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide CAS No. 899981-83-0](/img/structure/B2994212.png)
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are commonly used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
Triazoles can be synthesized using various strategies. One common method involves the use of carbodiimides and diazo compounds in a cascade nucleophilic addition/cyclization process . Another strategy involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of triazoles is unique, with three nitrogen atoms in a five-membered ring. This structure allows them to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to their unique structure. For instance, they can participate in nucleophilic addition/cyclization processes .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. Generally, they are known for their ability to form hydrogen bonds, which can influence their solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-13(2)16-7-9-18(10-8-16)23-21(27)19-20(22)26(25-24-19)12-17-11-14(3)5-6-15(17)4/h5-11,13H,12,22H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTPSDNAFYEILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)

![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)


![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)


![6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2994149.png)
